Ethylene glycol dimethacrylate
Overview
Description
Ethylene glycol dimethacrylate is a diester formed by the condensation of two equivalents of methacrylic acid and one equivalent of ethylene glycol . It is a colorless liquid with the chemical formula C10H14O4 and a molar mass of 198.218 g/mol . This compound is widely used in the production of polymers and as a crosslinking agent in various industrial applications .
Mechanism of Action
Target of Action
Ethylene Glycol Dimethacrylate (EGDMA) is a diester formed by the condensation of two equivalents of methacrylic acid and one equivalent of ethylene glycol . It primarily targets the process of free radical copolymer crosslinking reactions . It is used as a monomer to prepare hydroxyapatite/poly methyl methacrylate composites .
Mode of Action
EGDMA interacts with its targets through free radical copolymer crosslinking reactions . When used with methyl methacrylate, it leads to a gel point at relatively low concentrations due to the nearly equivalent reactivities of all the double bonds involved . This interaction results in changes in the physical properties of the resulting polymer, such as its gel point and reactivity.
Biochemical Pathways
EGDMA affects the biochemical pathways involved in free radical copolymer crosslinking reactions . It has been used to convert acetate into EG in the industrially important gas-fermenting acetogen, Clostridium autoethanogenum . The use of EGDMA in these reactions can lead to the production of materials with specific properties, such as hydroxyapatite/poly methyl methacrylate composites .
Pharmacokinetics
It is known that egdma is used in the plastics industry to manufacture polyester fibers and resins such as plastic bottles for soft drinks . It can also be found in dental composites, sealants, prostheses, adhesives, artificial nails, and printing inks .
Result of Action
The molecular and cellular effects of EGDMA’s action are primarily seen in its role as a crosslinking agent in polymer reactions. It has been shown to exhibit cytotoxic and genotoxic effects on human gingival fibroblasts via the induction of reactive oxygen species . In addition, EGDMA-based polymers have been used as structural scaffolds, drug delivery vehicles, and cell carriers .
Action Environment
The action, efficacy, and stability of EGDMA can be influenced by various environmental factors. For instance, the degree of crosslinking and the resulting properties of the polymer can be controlled by adjusting the molecular weight, water content, and monomer concentration of the EGDMA . Furthermore, the presence of other chemicals, such as methyl methacrylate, can also affect the reactivity and the resulting properties of the EGDMA-based polymer .
Preparation Methods
Ethylene glycol dimethacrylate can be synthesized through several methods. One common method involves the esterification of ethylene glycol with methacrylic acid in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions, and the product is purified by distillation under reduced pressure . Another method involves the transesterification of methyl methacrylate with ethylene glycol in the presence of a catalyst and an inhibitor to prevent polymerization . The reaction product is then distilled to remove excess methyl methacrylate and obtain the pure this compound .
Chemical Reactions Analysis
Ethylene glycol dimethacrylate undergoes various chemical reactions, primarily involving its methacrylate groups. It can participate in free radical polymerization reactions, where it acts as a crosslinking agent to form three-dimensional polymer networks . This compound can also undergo copolymerization with other monomers such as methyl methacrylate, leading to the formation of copolymers with enhanced properties . Common reagents used in these reactions include free radical initiators such as azobisisobutyronitrile (AIBN) and benzoyl peroxide . The major products formed from these reactions are crosslinked polymers and copolymers .
Scientific Research Applications
Ethylene glycol dimethacrylate has a wide range of scientific research applications. In chemistry, it is used as a monomer to prepare hydroxyapatite/poly methyl methacrylate composites . In biology and medicine, it is used in the synthesis of hydrogels for drug delivery systems and tissue engineering applications . These hydrogels exhibit excellent biocompatibility, durability, and enhanced drug loading capacity . In industry, this compound is used as a crosslinking agent in the production of plastics, rubber, and ion exchange resins . It is also used in the fabrication of high-performance polymers and as a functional monomer for molecularly imprinted polymers .
Comparison with Similar Compounds
Ethylene glycol dimethacrylate is similar to other methacrylate esters such as dithis compound and polythis compound . These compounds also act as crosslinking agents and are used in the production of polymers and hydrogels . this compound is unique in its ability to form highly crosslinked networks at relatively low concentrations due to the nearly equivalent reactivities of its double bonds . This property makes it particularly useful in applications requiring high mechanical strength and chemical resistance .
Similar Compounds::- Dithis compound
- Polythis compound
- Methacrylic acid, ethylene ester
Properties
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-7(2)9(11)13-5-6-14-10(12)8(3)4/h1,3,5-6H2,2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVZJERGLQHEKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25721-76-0, 9051-34-7, 25852-47-5 | |
Record name | Ethylene glycol dimethacrylate homopolymer | |
Source | CAS Common Chemistry | |
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Record name | Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-[(2-methyl-1-oxo-2-propenyl)oxy]-, homopolymer | |
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Record name | Polyethylene glycol dimethacrylate | |
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DSSTOX Substance ID |
DTXSID1026615 | |
Record name | Ethylene glycol dimethacrylate | |
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Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [ICSC] Light yellow liquid; [Aldrich MSDS], COLOURLESS LIQUID. | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester | |
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Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |
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Boiling Point |
260, 260 °C | |
Record name | ETHYLENE METHACRYLATE | |
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Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |
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Flash Point |
101 °C c.c. | |
Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |
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Solubility |
> 10% in benzene, > 10% in ethanol, > 10% in ligroin, Solubility in water, g/l at 20 °C: 1.1 (slightly soluble) | |
Record name | ETHYLENE METHACRYLATE | |
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Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |
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Density |
1.055 at 20 °C/20 °C, Relative density (water = 1): 1.05 | |
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Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |
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Vapor Density |
Relative vapor density (air = 1): 6.8 | |
Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |
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Vapor Pressure |
3.6 [mmHg], Vapor pressure, Pa at 20 °C: 478 | |
Record name | Ethylene glycol dimethacrylate | |
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CAS No. |
97-90-5 | |
Record name | Ethylene glycol dimethacrylate | |
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Record name | Ethylene methacrylate | |
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Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester | |
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Record name | Ethylene glycol dimethacrylate | |
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Record name | Ethylene dimethacrylate | |
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Record name | GLYCOL DIMETHACRYLATE | |
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Record name | ETHYLENE METHACRYLATE | |
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Melting Point |
-40 °C | |
Record name | ETHYLENE METHACRYLATE | |
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Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |
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Retrosynthesis Analysis
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